Nexinhib20

Descripción general

Descripción

Nexinhib20 es un inhibidor de molécula pequeña específicamente diseñado para inhibir la exocitosis de neutrófilos. Se dirige a la interacción entre la pequeña GTPasa Rab27a y su efector JFC1 (proteína similar a sinaptotagmina 1). Este compuesto ha mostrado un potencial significativo en la reducción de las respuestas inflamatorias mediadas por neutrófilos, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas en condiciones como la lesión por isquemia-reperfusión miocárdica y otras enfermedades inflamatorias .

Aplicaciones Científicas De Investigación

Nexinhib20 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar los mecanismos de exocitosis de neutrófilos y el papel de la interacción Rab27a-JFC1.

Biología: Ayuda a comprender los procesos celulares involucrados en la inflamación mediada por neutrófilos y las respuestas inmunitarias.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, lesión por isquemia-reperfusión miocárdica y trastornos autoinmunitarios.

Industria: Se utiliza en el desarrollo de fármacos antiinflamatorios y como compuesto de referencia en ensayos de cribado de alto rendimiento .

Mecanismo De Acción

Nexinhib20 ejerce sus efectos al inhibir la interacción entre Rab27a y JFC1. Esta inhibición previene la exocitosis de gránulos azurófilos en neutrófilos, lo que reduce la liberación de mediadores inflamatorios. El compuesto también suprime la activación de Rac-1, una pequeña GTPasa involucrada en el flujo de calcio intracelular y la activación de β2 integrina. Este doble mecanismo de acción hace que this compound sea un potente inhibidor de la adhesión y exocitosis de neutrófilos .

Análisis Bioquímico

Biochemical Properties

Nexinhib20 plays a crucial role in biochemical reactions by inhibiting the interaction between Rab27a and JFC1, which are essential for neutrophil exocytosis . This inhibition is highly selective, with this compound showing no significant effect on other innate immune responses such as phagocytosis . The compound also suppresses the extracellular production of superoxide anion and the expression of cytochrome b on the plasma membrane . Additionally, this compound inhibits the upregulation of adhesion molecules CD11b and CD66b .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neutrophils, it inhibits exocytosis and adhesion by limiting β2 integrin activation . This inhibition reduces the recruitment of neutrophils to inflammatory sites, thereby preventing inflammatory injuries such as myocardial ischemia-reperfusion injury . This compound also suppresses intracellular calcium flux and β2 integrin activation after interleukin 8 stimulation . These effects influence cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing the inflammatory response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound inhibits the binding of Rab27a to JFC1, which is crucial for neutrophil exocytosis . By antagonizing the Rac-1–Guanosine 5′-Triphosphate interaction, this compound limits β2 integrin activation and neutrophil adhesion . This inhibition prevents the upregulation of adhesion molecules and reduces the production of reactive oxygen species, thereby mitigating the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in inhibiting neutrophil exocytosis and adhesion . Long-term studies have demonstrated that this compound maintains its inhibitory effects on neutrophil functions, with no significant degradation observed . These findings suggest that this compound can provide prolonged therapeutic benefits in inflammatory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits neutrophil exocytosis and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on other cellular functions . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to neutrophil exocytosis. The compound interacts with enzymes and cofactors that regulate the production of reactive oxygen species and the expression of adhesion molecules . By inhibiting these pathways, this compound reduces the inflammatory response and prevents tissue damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization to target sites . This compound accumulates in neutrophils, where it exerts its inhibitory effects on exocytosis and adhesion . This targeted distribution enhances the therapeutic potential of this compound in inflammatory conditions.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments within neutrophils, where it inhibits exocytosis and adhesion . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective inhibition of neutrophil functions .

Métodos De Preparación

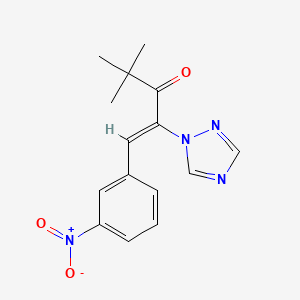

Rutas de síntesis y condiciones de reacción: Nexinhib20, químicamente conocido como 4,4-Dimetil-1-(3-nitrofenil)-2-(1H-1,2,4-triazol-1-il)-1-penten-3-ona, se sintetiza mediante un proceso de varios pasos. La síntesis implica los siguientes pasos clave:

Formación del anillo de triazol: Este paso implica la reacción de precursores apropiados en condiciones controladas para formar el anillo de triazol.

Adición del grupo nitrofenilo: El grupo nitrofenilo se introduce a través de una reacción de sustitución.

Formación de la estructura de pentenona: El paso final implica la formación de la estructura de pentenona a través de una serie de reacciones de condensación

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento, sistemas automatizados para el control preciso de las condiciones de reacción y técnicas de purificación como la cromatografía líquida de alto rendimiento para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Nexinhib20 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como las unidades nitrofenilo y triazol. También puede participar en reacciones de reducción bajo condiciones específicas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen compuestos halogenados y bases. Las condiciones típicamente implican temperaturas moderadas y solventes como el dimetilsulfóxido.

Reacciones de reducción: Se utilizan agentes reductores como el borohidruro de sodio o el gas hidrógeno en presencia de un catalizador bajo condiciones controladas

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la reducción del grupo nitrofenilo puede producir derivados de anilina .

Comparación Con Compuestos Similares

Nexinhib20 es parte de una clase de compuestos conocidos como inhibidores de la exocitosis de neutrófilos (Nexinhibs). Los compuestos similares incluyen:

Nexinhib4: Otro inhibidor de la interacción Rab27a-JFC1 con propiedades antiinflamatorias similares.

Nexinhib5: Se dirige a la misma vía pero con diferentes perfiles de potencia y selectividad.

Unicidad: this compound es único debido a su doble mecanismo de acción, dirigirse tanto a la adhesión como a la exocitosis de neutrófilos. Esto lo hace más efectivo en la reducción de las respuestas inflamatorias en comparación con otros compuestos similares .

Propiedades

IUPAC Name |

(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSOIYNNOFGGES-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

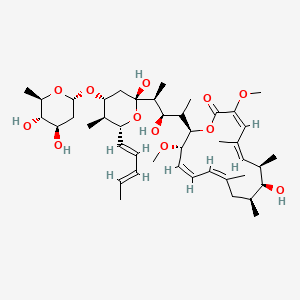

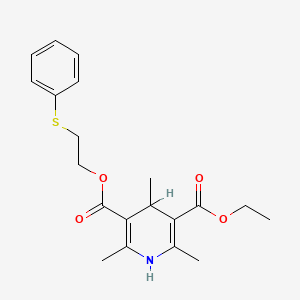

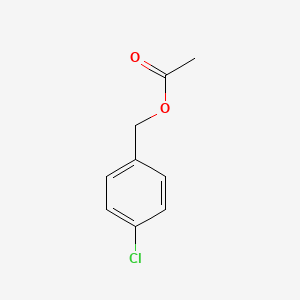

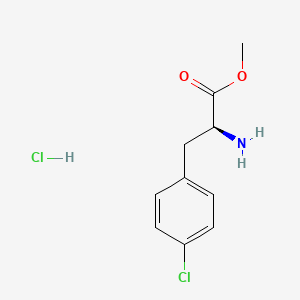

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)

![2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide](/img/structure/B1678570.png)

![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)

![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)